molecular formula C17H20N4O3 B6024683 1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione

Cat. No. B6024683
M. Wt: 328.4 g/mol
InChI Key: FPNBEXPIXMKKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione inhibitor binds to the catalytic subunit of this compound, leading to the inhibition of its phosphatase activity. This results in the activation of various oncogenic signaling pathways, including PI3K/AKT/mTOR and MAPK/ERK, which promote cell proliferation, survival, and angiogenesis. This compound inhibitor has also been shown to induce DNA damage and apoptosis in cancer cells, further highlighting its potential as a cancer therapeutic agent.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects, including the inhibition of this compound activity, the activation of oncogenic signaling pathways, and the induction of DNA damage and apoptosis in cancer cells. This compound inhibitor has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.

Advantages and Limitations for Lab Experiments

1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione inhibitor has several advantages for lab experiments, including its high purity and yield, well-established synthesis methods, and extensive preclinical studies. However, this compound inhibitor also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated before its clinical application.

Future Directions

For 1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione inhibitor research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of its potential for other diseases.

Synthesis Methods

1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione inhibitor can be synthesized using various methods, including the reaction of 2,4-dioxo-1,3-dimethylpyrimidine with 1-benzylpiperazine and subsequent carbonylation using phosgene. Another method involves the reaction of 2,4-dioxo-1,3-dimethylpyrimidine with 4-phenylpiperazine and subsequent carbonylation using phosgene. Both methods yield this compound inhibitor with high purity and yield.

Scientific Research Applications

1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione inhibitor has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. This compound is a tumor suppressor protein that plays a crucial role in regulating cell growth, differentiation, and apoptosis. This compound inhibitor has been shown to inhibit the activity of this compound, leading to the activation of oncogenic signaling pathways and the promotion of tumor growth. Therefore, this compound inhibitor has been considered a promising target for cancer therapy.

properties

IUPAC Name

1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-18-14(12-15(22)19(2)17(18)24)16(23)21-10-8-20(9-11-21)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNBEXPIXMKKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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